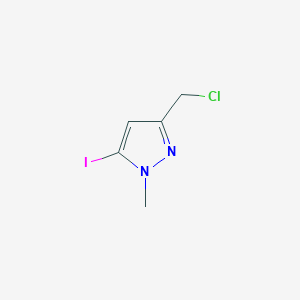

3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole

Beschreibung

3-(Chloromethyl)-5-iodo-1-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a chloromethyl group at position 3, an iodine atom at position 5, and a methyl group at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity . The methyl group at position 1 provides steric stability, which may influence crystallization behavior and intermolecular interactions .

Eigenschaften

IUPAC Name |

3-(chloromethyl)-5-iodo-1-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClIN2/c1-9-5(7)2-4(3-6)8-9/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRINZBPWPZUNJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CCl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole typically involves the chloromethylation and iodination of a pyrazole precursor. One common method includes the reaction of 1-methylpyrazole with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide . The iodination step can be achieved using iodine or iodinating reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl and iodo groups can be substituted by nucleophiles, leading to the formation of a wide range of derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized pyrazoles.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted pyrazoles, while oxidation and reduction can lead to the formation of hydroxylated or dehalogenated derivatives .

Wissenschaftliche Forschungsanwendungen

3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole exerts its effects is primarily through its reactivity with various biological targets. The chloromethyl and iodo groups facilitate interactions with nucleophilic sites in enzymes and receptors, potentially inhibiting or modifying their activity . This reactivity is harnessed in drug design to develop compounds with specific therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-1-ethyl-5-methyl-1H-pyrazole (CAS: 1195637-10-5)

- Substituents : Chloro (position 3), ethyl (position 1), methyl (position 5).

- Key Differences: The ethyl group at position 1 increases steric bulk compared to the methyl group in the target compound.

- Synthesis : Produced via nucleophilic substitution or cyclization reactions, with yields typically >90% for similar intermediates .

- Applications : Used as a pharmaceutical intermediate, highlighting the relevance of chloro and methyl groups in bioactive molecules .

5-Chloro-1,3-dimethyl-1H-pyrazole

- Substituents : Chloro (position 5), methyl (positions 1 and 3).

- Key Differences : Chloro at position 5 instead of iodine alters electronic properties, reducing polarizability. The dual methyl groups enhance hydrophobicity.

- Thermal Stability: Methyl groups contribute to higher melting points (e.g., 126–127°C for related chromenone derivatives) .

Functional Group Comparisons

Chloromethyl vs. Methyl/Chloro Substituents

- Reactivity : The chloromethyl group (–CH2Cl) in the target compound offers a reactive site for further functionalization (e.g., nucleophilic substitution or oxidation to –COOH), unlike simple methyl or chloro groups .

- Example : In 4-(chloromethyl)thiazole derivatives, the chloromethyl group enables conjugation with aryl ureas, yielding compounds with analgesic activity (e.g., 8a–8c in , yield: 50–58%) .

Iodo vs. Chloro Substituents

- Electronic Effects : Iodine’s larger atomic radius and lower electronegativity compared to chlorine enhance leaving-group ability in cross-coupling reactions.

- Biological Activity : Iodo-substituted pyrazoles are less common in pharmaceuticals but critical in radioimaging (e.g., iodine-131 labeling) .

Physicochemical and Spectral Data

Research Implications and Limitations

- Applications : The target compound’s iodine and chloromethyl groups position it as a candidate for drug discovery (e.g., kinase inhibitors) or agrochemicals (e.g., pesticidal intermediates) .

- Limitations : Direct biological or crystallographic data for this compound are absent in the provided evidence, necessitating experimental validation of its properties.

Biologische Aktivität

3-(Chloromethyl)-5-iodo-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and research findings.

Overview of Biological Activity

The compound exhibits a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. These activities are attributed to its unique structural features, which enable it to interact with various biological targets.

Key Biological Activities

- Antimicrobial Activity : Pyrazole derivatives have been shown to possess potent antimicrobial properties. This compound can disrupt bacterial cell wall synthesis and membrane integrity, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory enzymes and modulate inflammatory pathways. This suggests potential use in treating inflammatory diseases .

- Anticancer Effects : Recent studies indicate that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .

The biological activity of this compound is primarily mediated through its interaction with molecular targets:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes, effectively inhibiting their activity. This is particularly relevant in antimicrobial and anti-inflammatory contexts.

- Halogen Bonding : The iodine atom in the compound enhances binding affinity to biological targets through halogen bonding interactions, which can improve the potency of the compound against its targets .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | , |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes | , |

| Anticancer | Cytotoxicity against cancer cells | , |

Case Study: Anticancer Activity

A study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, revealing an IC50 value significantly lower than many standard chemotherapeutics. This highlights its potential as a lead compound in cancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.